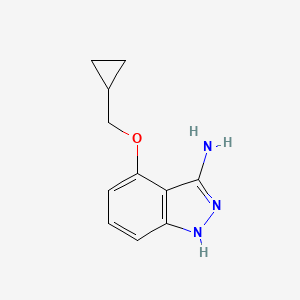
4-(2-碘苯氧基)-2-甲基苯甲腈
描述
Synthesis Analysis
The synthesis of compounds similar to “4-(2-Iodophenoxy)-2-methylbenzonitrile” has been reported in several studies. For example, a derivative of reboxetine iodinated at position 2 of the phenoxy ring was synthesized in a halogen exchange reaction .Molecular Structure Analysis
The molecular formula of “4-(2-Iodophenoxy)-2-methylbenzenamine” is C13H12INO2, and its molecular weight is 341.14 .Physical And Chemical Properties Analysis
The compound “4-(2-Iodophenoxy)-2-methylbenzenamine” has a predicted boiling point of 391.4±37.0 °C and a predicted density of 1.637±0.06 g/cm3 at 20 °C and 760 Torr .科学研究应用
苯酚类化合物的环境命运和行为
对对羟基苯甲酸酯(类似于苯酚类化合物如4-(2-碘苯氧基)-2-甲基苯甲腈)的存在、命运和行为进行的研究表明,尽管经过废水处理,对羟基苯甲酸酯在废水中仍以低浓度存在,并且在水生环境中普遍存在。它们的存在强调了对苯酚类化合物的环境命运的持续研究,包括可能的生物富集性以及通过氯化等反应转化为更稳定或有毒副产物的潜力(Haman, Dauchy, Rosin, & Munoz, 2015)。
抗氧化剂和与健康相关的应用
关于多酚化合物,包括苯酚酸和黄酮类化合物的研究突出了它们显著的抗氧化性质。这些化合物在地中海饮食中丰富,并与各种健康益处相关联,包括在氧化应激中的保护作用以及在代谢和心血管疾病中的潜在治疗效果。这表明如果4-(2-碘苯氧基)-2-甲基苯甲腈具有类似的抗氧化性质,则可能是一个研究方向(Leopoldini, Russo, & Toscano, 2011)。
水处理和环境修复
针对苯酚及其衍生物的水处理应用的吸附技术综述突出了合成树脂和低成本天然吸附剂的潜力。鉴于结构相似性,4-(2-碘苯氧基)-2-甲基苯甲腈可能成为类似研究的对象,特别是关于其从受污染水中去除或在设计有效吸附剂中的作用(Lin & Juang, 2009)。
分子生物学和基因表达研究
研究趋势表明,重点放在分子生物学和基因表达上,特别是涉及除草剂如2,4-D的毒理学和致突变性。这个方向暗示了研究4-(2-碘苯氧基)-2-甲基苯甲腈的潜在领域,特别是其在分子水平上的影响,包括任何遗传毒性或致突变能力(Zuanazzi, Ghisi, & Oliveira, 2020)。
安全和危害
作用机制
Target of Action
The primary target of 4-(2-Iodophenoxy)-2-methylbenzonitrile is the Dopamine Transporter (DAT) . DAT is a solute carrier family 6 member 3, also known as Sodium-dependent dopamine transporter, DAT1, or DA transporter . It plays a crucial role in terminating the action of dopamine by its high affinity sodium-dependent reuptake into presynaptic terminals .
Biochemical Pathways
The compound affects the dopamine reuptake system by interacting with the Dopamine Transporter . This can influence various biochemical pathways downstream, particularly those involving dopamine signaling. Dopamine is a critical neurotransmitter involved in several functions, including motor control, reward, and reinforcement.
Result of Action
The molecular and cellular effects of the compound’s action would primarily involve changes in dopamine signaling due to its interaction with the Dopamine Transporter . This could potentially influence various physiological processes, including motor control and reward mechanisms.
生化分析
Biochemical Properties
4-(2-Iodophenoxy)-2-methylbenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 4-(2-Iodophenoxy)-2-methylbenzonitrile to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4-(2-Iodophenoxy)-2-methylbenzonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(2-Iodophenoxy)-2-methylbenzonitrile has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 4-(2-Iodophenoxy)-2-methylbenzonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction can result in changes in gene expression, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Iodophenoxy)-2-methylbenzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Iodophenoxy)-2-methylbenzonitrile remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-(2-Iodophenoxy)-2-methylbenzonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to diminished or harmful effects .
Metabolic Pathways
4-(2-Iodophenoxy)-2-methylbenzonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of 4-(2-Iodophenoxy)-2-methylbenzonitrile within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-(2-Iodophenoxy)-2-methylbenzonitrile is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may affect mitochondrial function and energy production . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-(2-iodophenoxy)-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO/c1-10-8-12(7-6-11(10)9-16)17-14-5-3-2-4-13(14)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYUHDFZXPQJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406879.png)








![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)

![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)


